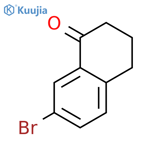

- Rapid Access to Free Phenols by Photocatalytic Acceptorless Dehydrogenation of Cyclohexanones at Room Temperature, Chinese Journal of Chemistry, 2023, 41(21), 2773-2778

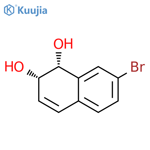

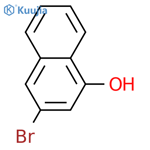

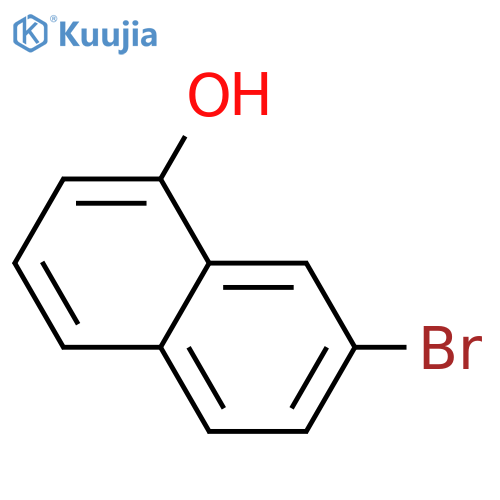

Cas no 91270-69-8 (7-Bromonaphthalen-1-ol)

7-Bromonaphthalen-1-ol structure

Nome do Produto:7-Bromonaphthalen-1-ol

7-Bromonaphthalen-1-ol Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-Naphthalenol, 7-bromo-

- 7-Bromo-1-hydroxynaphthalene

- 7-Bromonaphthalen-1-ol

- 7-bromo-1-Naphthalenol

- 2-Bromo-8-naphthol

- STJXOXMPODAEAK-UHFFFAOYSA-N

- BCP25448

- AK398915

- F10246

- 7-Bromo-1-naphthalenol (ACI)

- 7-Bromo-1-naphthol

- 8-Hydroxy-2-bromonaphthalene

- Z1269193289

- 91270-69-8

- DS-14515

- SCHEMBL3982743

- EN300-114088

- F16512

- MFCD17012439

- CS-0030221

- DB-083889

- AKOS022506522

- DTXSID10528861

- SY260438

- SB66974

-

- MDL: MFCD17012439

- Inchi: 1S/C10H7BrO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6,12H

- Chave InChI: STJXOXMPODAEAK-UHFFFAOYSA-N

- SMILES: BrC1C=C2C(C=CC=C2O)=CC=1

Propriedades Computadas

- Massa Exacta: 221.96803g/mol

- Massa monoisotópica: 221.96803g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 0

- Complexidade: 160

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 3

- Superfície polar topológica: 20.2

Propriedades Experimentais

- Densidade: 1.615

- Ponto de ebulição: 353.821 °C at 760 mmHg

- Ponto de Flash: 167.785 °C

- PSA: 20.23000

- LogP: 3.30790

7-Bromonaphthalen-1-ol Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFM31-1G |

7-bromonaphthalen-1-ol |

91270-69-8 | 95% | 1g |

¥ 1,095.00 | 2023-04-13 | |

| ChemScence | CS-0030221-250mg |

7-Bromonaphthalen-1-ol |

91270-69-8 | 98.03% | 250mg |

$126.0 | 2022-04-26 | |

| ChemScence | CS-0030221-1g |

7-Bromonaphthalen-1-ol |

91270-69-8 | 98.03% | 1g |

$317.0 | 2022-04-26 | |

| eNovation Chemicals LLC | D333584-100g |

7-Bromonaphthalen-1-ol |

91270-69-8 | 95% | 100g |

$3950 | 2024-08-03 | |

| Enamine | EN300-114088-10.0g |

7-bromonaphthalen-1-ol |

91270-69-8 | 95.0% | 10.0g |

$459.0 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1101275-1g |

7-Bromonaphthalen-1-ol |

91270-69-8 | 98% | 1g |

¥584.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1101275-250mg |

7-Bromonaphthalen-1-ol |

91270-69-8 | 98% | 250mg |

¥234.00 | 2024-04-25 | |

| TRC | B292365-10mg |

7-Bromonaphthalen-1-ol |

91270-69-8 | 10mg |

$ 50.00 | 2022-06-07 | ||

| ChemScence | CS-0030221-100mg |

7-Bromonaphthalen-1-ol |

91270-69-8 | 98.03% | 100mg |

$86.0 | 2022-04-26 | |

| Alichem | A219003180-500mg |

2-Bromo-8-naphthol |

91270-69-8 | 98% | 500mg |

$989.80 | 2023-08-31 |

7-Bromonaphthalen-1-ol Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: 2,4,6-Trimethylpyridine , Triisopropylsilyl triflate Catalysts: (OC-6-42)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]chloro(N,N-dimethyl-4-pyr… , Iridium(1+), [4,4′-bis(trifluoromethyl)-2,2′-bipyridine-κN1,κN1′]bis[3-fluoro-5-… Solvents: Dichloromethane , 1,2-Dichloroethane ; 10 h, rt

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 20 min, rt

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 20 min, rt

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Perchloric acid Solvents: Acetonitrile ; rt

Referência

- Acid-Catalyzed Dehydration of Naphthalene-cis-1,2-dihydrodiols: Origin of Impaired Resonance Effect of 3-Substituents, Journal of Organic Chemistry, 2011, 76(22), 9338-9343

Synthetic Routes 3

Condições de reacção

1.1 Reagents: m-Chloroperbenzoic acid Catalysts: Manganese(1+), [5,10,15,20-tetrakis(pentafluorophenyl)-21H,23H-porphinato(2-)-κN… Solvents: Acetonitrile , Dichloromethane ; 1 h, rt; 27 °C

Referência

- Substituent-induced regioselective hydroxylation of the aromatic C-H bond on naphthalene with metachloroperbenzoic acid catalyzed by F20TPPMnCl, Journal of Physical Organic Chemistry, 2013, 26(1), 23-29

Synthetic Routes 4

Condições de reacção

Referência

- Arynic species: effect of substituents on the reactivity of monosubstituted dehydrobenzenes, Tetrahedron, 1986, 42(1), 155-66

Synthetic Routes 5

Condições de reacção

1.1 Solvents: 1,4-Dioxane

Referência

- Arynic species. II. Tosyl and triazene as leaving group in the generation of arynes from polymer-bound reagents, Tetrahedron, 1986, 42(20), 5641-8

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,2-Dichloroethane ; rt → 70 °C; 18 h, 70 °C

Referência

- Total Synthesis of Elmenols A and B and Related Rearranged Angucyclinones, ChemistrySelect, 2021, 6(42), 11775-11778

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Ethanol ; 20 h, 50 °C

Referência

- Substituted 9-Diethylaminobenzo[a]phenoxazin-5-ones (Nile Red Analogues): Synthesis and Photophysical Properties, Journal of Organic Chemistry, 2021, 86(2), 1471-1488

Synthetic Routes 8

Condições de reacção

Referência

- New chiral synthons from the microbial oxidation of bromonaphthalenes, Tetrahedron: Asymmetry, 1996, 7(1), 61-8

7-Bromonaphthalen-1-ol Raw materials

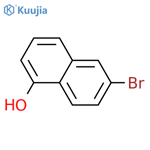

- 2-Bromonaphthalene

- 7-Bromo-1-tetralone

- 1,2-Naphthalenediol, 7-bromo-1,2-dihydro-, (1R,2S)-

- 2,7-Dibromo-3,4-dihydronaphthalen-1(2H)-one

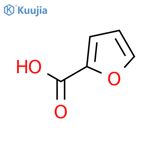

- Furancarboxylic acid

- BENZOIC ACID, 5-BROMO-2-(1-TRIAZENYL)-

- 4-bromo-11-oxatricyclo6.2.1.0,2,7undeca-2,4,6,9-tetraene

7-Bromonaphthalen-1-ol Preparation Products

91270-69-8 (7-Bromonaphthalen-1-ol) Produtos relacionados

- 923164-84-5(2-(4-methoxyphenyl)-2-oxoethyl 4-hydroxy-3,5-dimethoxybenzoate)

- 1105197-90-7(2-({5-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide)

- 1779122-23-4(3-(2-Ethoxy-ethoxy)-benzofuran-2-carboxylic acid)

- 1805340-67-3(Ethyl 4-amino-6-cyano-2-(difluoromethyl)pyridine-3-carboxylate)

- 1955541-20-4((1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine)

- 2229613-87-8(O-2-(1-methyl-1H-1,2,3-triazol-4-yl)propylhydroxylamine)

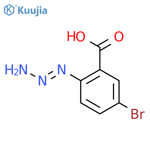

- 1093961-43-3((2-Aminopyrimidin-4-yl)boronic acid)

- 2103812-41-3(methyl 2-amino-2-(2-methoxy-4-methylphenyl)acetate)

- 457601-32-0(2,4,6-Triphenyl-1-[(2-phenyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyridin-1-ium tetrafluoroborate)

- 1353976-12-1(N-[2-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:91270-69-8)7-Bromonaphthalen-1-ol

Pureza:99%/99%

Quantidade:1g/5g

Preço ($):151.0/675.0